6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide
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Overview
Description
6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a heterocyclic compound that features an imidazole ring, a trifluoromethyl-substituted phenyl group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Construction of the Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Coupling Reactions: The final step involves coupling the imidazole and pyridazine rings with the trifluoromethyl-substituted phenyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization and coupling reactions, and employing high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethyl iodide, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted imidazole or pyridazine derivatives.
Scientific Research Applications
6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-(1H-imidazol-1-yl)-N-phenylpyridazine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
6-(1H-imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and biological activity.
Uniqueness
6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring, which significantly influences its chemical reactivity and biological activity
Properties
IUPAC Name |
6-imidazol-1-yl-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)10-2-1-3-11(8-10)20-14(24)12-4-5-13(22-21-12)23-7-6-19-9-23/h1-9H,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDYEBDCHYNZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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